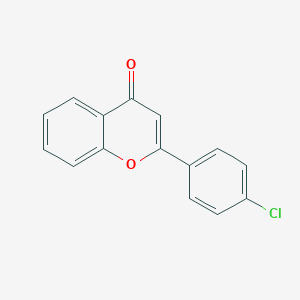

4'-Chloroflavone

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4’-Chloroflavone can be synthesized through various methods. One common approach involves the cyclodehydration of 1-(2-hydroxyphenyl)-3-phenyl-1,3-propanodiones. This reaction is typically catalyzed by acids such as sulfuric acid in glacial acetic acid, or by using cation exchange resins in isopropanol . Another method involves the use of iodine monochloride and dimethyl sulfoxide at 50°C with sonication .

Industrial Production Methods: In industrial settings, the synthesis of 4’-Chloroflavone often employs green chemistry principles. For instance, Keggin heteropolyacids can be used as recyclable catalysts under solvent-free conditions, which minimizes environmental pollution .

Análisis De Reacciones Químicas

Types of Reactions: 4’-Chloroflavone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the flavone structure.

Substitution: Halogenated flavonoids like 4’-Chloroflavone can undergo substitution reactions, particularly involving the chlorine atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Reagents like iodine monochloride and dimethyl sulfoxide are used under mild conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield various halogenated derivatives.

Aplicaciones Científicas De Investigación

4’-Chloroflavone has a wide range of scientific research applications:

Medicine: Due to its cytotoxic properties, 4’-Chloroflavone is being explored for its anticancer potential.

Industry: Its antimicrobial properties make it useful in developing antibacterial agents and preservatives.

Mecanismo De Acción

The mechanism of action of 4’-Chloroflavone involves several pathways:

Membrane Interaction: It interacts with cell membranes, particularly affecting the lipid heads region and altering membrane fluidity.

Free Radical Scavenging: It exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.

Enzyme Inhibition: It can inhibit enzymes such as aldose reductase, which is involved in diabetic complications.

Comparación Con Compuestos Similares

4’-Chloroflavone can be compared with other halogenated flavonoids such as:

8-Bromo-6-chloroflavone: Known for its bactericidal properties.

6-Chloro-8-nitroflavone: Exhibits potent inhibitory activity against pathogenic bacteria.

Uniqueness: What sets 4’-Chloroflavone apart is its specific substitution pattern, which imparts unique biological activities and makes it a versatile compound for various applications.

Actividad Biológica

4'-Chloroflavone is a synthetic flavonoid derivative that has garnered attention for its diverse biological activities, particularly in the context of cancer chemoprevention and antioxidant properties. This compound, characterized by the presence of a chlorine atom at the 4' position of the flavone structure, exhibits a range of pharmacological effects that make it a subject of interest for researchers in medicinal chemistry and pharmacology.

Anticancer Properties

Mechanism of Action:

this compound has been shown to induce phase II detoxifying enzymes, which play a crucial role in the metabolism and elimination of carcinogens. A study demonstrated that this compound significantly increased quinone reductase (QR) activity in murine hepatoma cells, indicating its potential as a chemopreventive agent against cancer . The induction of QR was observed at low concentrations (10 nM), showcasing its potency.

In Vivo Studies:

In a controlled study involving female Sprague Dawley rats treated with 7,12-dimethylbenz[a]anthracene (DMBA), dietary administration of this compound significantly inhibited mammary tumor incidence and multiplicity. The results indicated an increase in tumor latency, suggesting that this compound effectively enhances detoxification pathways and reduces cancer risk .

Antioxidant Activity

This compound exhibits notable antioxidant properties, which contribute to its protective effects against cellular damage. The compound's ability to scavenge free radicals and inhibit lipid peroxidation has been documented, making it a candidate for further exploration in oxidative stress-related diseases.

Anti-inflammatory Effects

Research indicates that flavonoids, including this compound, possess anti-inflammatory properties. These effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways . This positions this compound as a potential therapeutic agent for inflammatory conditions.

Data Table: Biological Activities of this compound

Case Study 1: Chemopreventive Efficacy

In a study examining the chemopreventive efficacy of this compound, researchers administered varying doses to rats prior to DMBA exposure. The findings revealed significant reductions in tumor formation compared to control groups. The induction of QR activity was also correlated with decreased levels of DNA adducts formed by carcinogenic metabolites, underscoring the compound's protective role against DNA damage .

Case Study 2: Antioxidant Potential

Another investigation focused on the antioxidant capacity of this compound in vitro. The compound was tested against various oxidative stress models, demonstrating significant inhibition of reactive oxygen species (ROS) production. This study highlighted its potential application in preventing oxidative damage associated with chronic diseases.

Propiedades

IUPAC Name |

2-(4-chlorophenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClO2/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUEVXCMRYKDSMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90146345 | |

| Record name | 4'-Chloroflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10420-75-4 | |

| Record name | 4′-Chloroflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10420-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Chloroflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010420754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Chloroflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.